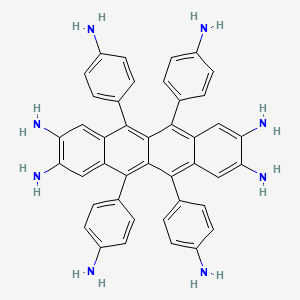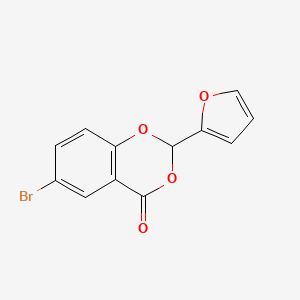![molecular formula C22H18N4O2S B14193349 n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea CAS No. 832694-60-7](/img/structure/B14193349.png)
n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step might involve nitration followed by reduction or direct amination.
Coupling with acetylphenyl isocyanate: The final step could involve the reaction of the aminothienopyridine derivative with 3-acetylphenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action for n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: can be compared with other urea derivatives, such as:
Uniqueness
The uniqueness of n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea lies in its specific structural features, such as the thienopyridine core and the acetylphenyl group. These features might confer unique biological activities or chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
832694-60-7 |
|---|---|
Formule moléculaire |
C22H18N4O2S |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-(3-acetylphenyl)-3-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H18N4O2S/c1-13(27)15-3-2-4-17(11-15)26-22(28)25-16-7-5-14(6-8-16)18-12-29-19-9-10-24-21(23)20(18)19/h2-12H,1H3,(H2,23,24)(H2,25,26,28) |
Clé InChI |
AJDXRYWTZPNLGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)




![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)


![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)

![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
